7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-bromophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a bromophenyl and an ethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction conditions involve heating the reaction mixture at 140°C for a few hours, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions:
Cycloaddition Reactions: The triazole ring can undergo [3+2] cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions and nitriles for cycloaddition reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and fused heterocyclic compounds, which exhibit diverse biological activities .
Scientific Research Applications
7-(4-bromophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research:
Medicinal Chemistry: It acts as an inhibitor for various enzymes and receptors, including JAK1, JAK2, and PHD-1, making it a potential candidate for the treatment of diseases such as cancer and cardiovascular disorders.
Material Sciences: Its unique structure allows for applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways . This inhibition can lead to the suppression of cell proliferation and inflammation, making it effective in treating various diseases .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines
Uniqueness
Compared to similar compounds, 7-(4-bromophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and receptors makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C13H11BrN4 |
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Molecular Weight |
303.16 g/mol |
IUPAC Name |
7-(4-bromophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H11BrN4/c1-2-12-16-13-15-8-7-11(18(13)17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 |
InChI Key |
RTWSZSDUIBGRRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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